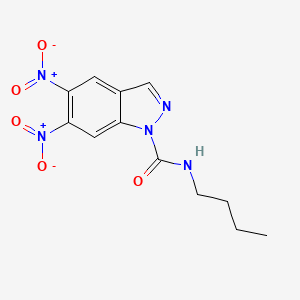
N-butyl-5,6-dinitro-1-indazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5,6-dinitro-1-indazolecarboxamide is a chemical compound with the molecular formula C11H12N4O4 It is characterized by the presence of an indazole ring substituted with nitro groups at the 5 and 6 positions, and a butyl group attached to the nitrogen atom of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5,6-dinitro-1-indazolecarboxamide typically involves the nitration of an indazole precursor followed by the introduction of the butyl group. One common method involves the electrophilic nitration of 1H-indazole-1-carboxamide using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions. The resulting dinitro compound is then reacted with butylamine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5,6-dinitro-1-indazolecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: N-butyl-5,6-diamino-1-indazolecarboxamide.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
N-butyl-5,6-dinitro-1-indazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro groups are known to interact with biological molecules, leading to potential therapeutic effects.
Medicine: Explored for its potential use in drug development. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: Used in the development of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-butyl-5,6-dinitro-1-indazolecarboxamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
N-butyl-5,6-dinitro-1-indazolecarboxamide can be compared with other similar compounds, such as:
5-bromo-indazole-3-carboxamide: Similar indazole core but with a bromine substituent instead of nitro groups. It has different chemical reactivity and biological properties.
ADB-BUTINACA: A synthetic cannabinoid with a similar indazole core but different substituents. .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro groups make it a versatile intermediate for further chemical transformations, and its potential biological activities make it a valuable compound for scientific research.
Properties
CAS No. |
24240-42-4 |
|---|---|
Molecular Formula |
C12H13N5O5 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
N-butyl-5,6-dinitroindazole-1-carboxamide |
InChI |
InChI=1S/C12H13N5O5/c1-2-3-4-13-12(18)15-9-6-11(17(21)22)10(16(19)20)5-8(9)7-14-15/h5-7H,2-4H2,1H3,(H,13,18) |
InChI Key |
LHOGRNZUPOXDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




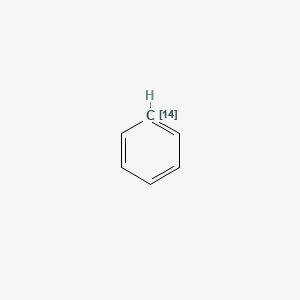


![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
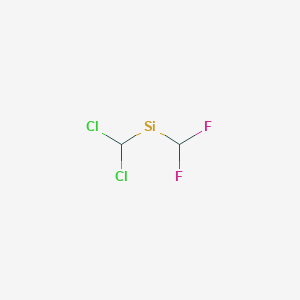
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
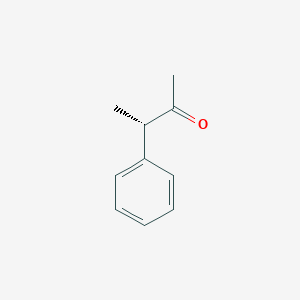
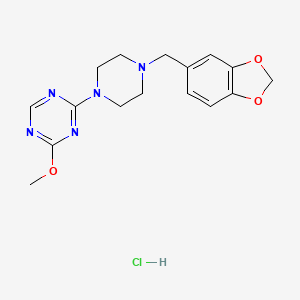
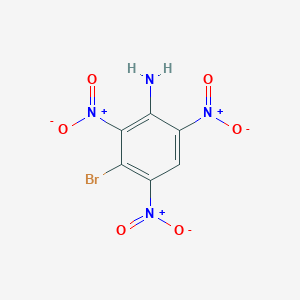
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)

